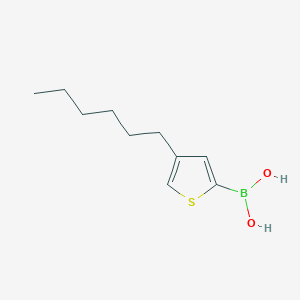

(4-Hexylthiophen-2-yl)boronic acid

Descripción

BenchChem offers high-quality (4-Hexylthiophen-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hexylthiophen-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4-hexylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO2S/c1-2-3-4-5-6-9-7-10(11(12)13)14-8-9/h7-8,12-13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODUZZODASYJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)CCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701227 | |

| Record name | (4-Hexylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748763-44-2 | |

| Record name | (4-Hexylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(4-Hexylthiophen-2-yl)boronic acid chemical and physical properties

An In-Depth Technical Guide to (4-Hexylthiophen-2-yl)boronic acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Date: March 24, 2026

Abstract

(4-Hexylthiophen-2-yl)boronic acid is a pivotal organoboron compound, instrumental in the advancement of organic electronics and the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a hexyl-substituted thiophene ring coupled with a boronic acid moiety, imparts desirable electronic properties and reactivity. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed methodologies for its synthesis and purification, and an exploration of its significant applications, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights to facilitate its effective utilization.

Introduction: The Significance of Thiophene-Based Boronic Acids

Thiophene-containing molecules are a cornerstone in the development of organic semiconductors, finding widespread use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of a boronic acid group onto the thiophene ring creates a versatile building block for the construction of complex conjugated systems through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The alkyl substituent, in this case, a hexyl group, enhances the solubility of the resulting polymers and molecules in organic solvents, which is crucial for solution-based processing and device fabrication.[3]

From a medicinal chemistry perspective, boronic acids are recognized as bioisosteres of carboxylic acids and have been incorporated into several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®).[4][5] The boron atom's ability to form reversible covalent bonds with biological nucleophiles makes it a valuable pharmacophore.[6] Consequently, functionalized thiophene boronic acids are of great interest for the synthesis of novel therapeutic agents.

This guide will delve into the specific attributes of (4-Hexylthiophen-2-yl)boronic acid, providing a technical foundation for its application in both pioneering materials science and innovative drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (4-Hexylthiophen-2-yl)boronic acid is essential for its handling, storage, and application in synthesis. While some data for the boronic acid is available, more extensive information is reported for its more stable and commercially prevalent pinacol ester derivative, (4-Hexylthiophen-2-yl)boronic acid pinacol ester.

Core Compound Data

| Property | (4-Hexylthiophen-2-yl)boronic acid | (4-Hexylthiophen-2-yl)boronic acid pinacol ester |

| CAS Number | 748763-44-2[7] | 883742-29-8[8] |

| Molecular Formula | C10H15BO2S | C16H27BO2S[8] |

| Molecular Weight | 210.10 g/mol | 294.26 g/mol [8] |

| Physical State | Solid (typical for arylboronic acids) | Colorless to light orange/yellow clear liquid[8] |

| Melting Point | Not available | Not applicable |

| Boiling Point | Not available | 385.6 ± 30.0 °C (Predicted)[8] |

| Density | Not available | 1.0 ± 0.1 g/cm³ (Predicted)[8] |

| Solubility | Generally soluble in polar organic solvents like THF, DMF, and alcohols; low solubility in nonpolar solvents like hexanes.[9][10] | More soluble in a wider range of organic solvents compared to the boronic acid.[9] |

Structural and Spectroscopic Data

The structural integrity and purity of (4-Hexylthiophen-2-yl)boronic acid are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring, the alpha-protons of the hexyl chain adjacent to the ring, the methylene groups of the alkyl chain, and a terminal methyl group. The boronic acid protons (B(OH)₂) often appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display distinct peaks for the carbon atoms of the thiophene ring, with the carbon attached to the boron atom showing a characteristic chemical shift, as well as the six unique carbon signals of the hexyl group.

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound.

Note: Obtaining clear NMR spectra for boronic acids can sometimes be challenging due to the formation of cyclic trimeric anhydrides (boroxines).[11] Conversion to the pinacol ester or diethanolamine adduct can yield sharper, more easily interpretable spectra.

Synthesis and Purification

The synthesis of arylboronic acids can be achieved through several established methods. A common and effective route for (4-Hexylthiophen-2-yl)boronic acid involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester.[5]

Synthetic Pathway Overview

The synthesis typically starts from a halogenated precursor, such as 2-bromo-4-hexylthiophene.

Caption: Synthetic route to (4-Hexylthiophen-2-yl)boronic acid.

Detailed Experimental Protocol

Materials:

-

2-Bromo-4-hexylthiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(OiPr)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-4-hexylthiophene dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate is added dropwise at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours until a clear separation of layers is observed.

-

Extraction and Workup: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield pure (4-Hexylthiophen-2-yl)boronic acid.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as organolithium reagents and borate esters are highly reactive towards water.

-

Low Temperature: The lithiation step is performed at -78 °C to prevent side reactions, such as the deprotonation of the alkyl chain or reaction at other positions on the thiophene ring.

-

Acidic Workup: The hydrolysis step with acid is necessary to convert the boronate ester intermediate into the desired boronic acid.

Key Applications and Reactions: The Suzuki-Miyaura Cross-Coupling

The primary utility of (4-Hexylthiophen-2-yl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[12] This palladium-catalyzed reaction forms a carbon-carbon bond between the thiophene ring and an aryl or vinyl halide (or triflate), and it is a cornerstone of modern organic synthesis.[2][13]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sample Protocol for Suzuki-Miyaura Coupling

Materials:

-

(4-Hexylthiophen-2-yl)boronic acid

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent system (e.g., toluene/ethanol/water mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask, add (4-Hexylthiophen-2-yl)boronic acid, the aryl bromide, and the base.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: The solvent system and the palladium catalyst are added.

-

Reaction: The mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and reactivity of (4-Hexylthiophen-2-yl)boronic acid.

Safety Precautions

(4-Hexylthiophen-2-yl)boronic acid, like other boronic acids, should be handled with care.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14][15] It may also be harmful if swallowed, in contact with skin, or if inhaled.[16]

-

Precautionary Measures: Use in a well-ventilated area or under a fume hood.[15][17] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid breathing dust.[17] Wash hands thoroughly after handling.[14]

Storage and Stability

-

Storage Conditions: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere.[18] It is recommended to store it in a cool, dry, and dark place, with refrigeration (-20°C) being ideal for long-term storage.[7][18]

-

Stability: Boronic acids can undergo dehydration to form boroxines, especially upon heating or prolonged storage if not kept dry. While this process is often reversible, it can affect the stoichiometry of reactions.

Conclusion

(4-Hexylthiophen-2-yl)boronic acid is a highly valuable and versatile building block in organic synthesis. Its well-defined structure and predictable reactivity make it an excellent substrate for constructing complex organic materials and potential pharmaceutical agents. A comprehensive understanding of its properties, a reliable synthetic methodology, and proficient application in key reactions like the Suzuki-Miyaura coupling are essential for leveraging its full potential. This guide serves as a foundational resource for researchers and scientists aiming to innovate in the fields of organic electronics and drug discovery.

References

-

Hoffman Fine Chemicals. CAS 883742-29-8 | 4-Hexyl-2-thienylboronic acid pinacol ester | MFCD14708172. [Link]

-

Rasheed, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2469. [Link]

-

PubChem. 4-Hexylphenylboronic Acid. [Link]

-

NextSDS. (4-ethylthiophen-2-yl)boronic acid — Chemical Substance Information. [Link]

-

Ghale, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 490. [Link]

-

Theranostics. (2018). Supporting Information. [Link]

-

Gomes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(21), 6649. [Link]

-

Gomes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

-

Anderson, B. D. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

The Royal Society of Chemistry. (2016). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Gary A. Molander, et al. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8149–8158. [Link]

-

Boron Molecular. (4-n-Hexylphenyl)boronic acid. [Link]

-

MDPI. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

-

Ghale, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

-

Macromolecules. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. [Link]

-

SciSpace. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

ACS Publications. (2018). Advances in the Synthesis of Organoborane Polymers for Optical, Electronic, and Sensory Applications. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 162607-15-0|(4-Methylthiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS 162607-15-0: 4-Methylthiophene-2-boronic acid [cymitquimica.com]

- 11. reddit.com [reddit.com]

- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. fishersci.com [fishersci.com]

- 15. chemscene.com [chemscene.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. (4-Methylthiophen-2-yl)boronic acid | 162607-15-0 [sigmaaldrich.com]

molecular structure and weight of (4-Hexylthiophen-2-yl)boronic acid

An In-depth Technical Guide to (4-Hexylthiophen-2-yl)boronic acid

This guide provides a comprehensive technical overview of (4-Hexylthiophen-2-yl)boronic acid, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural and physicochemical properties, outlines a robust synthetic protocol, and explores its applications, particularly in the context of palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of Thiophene-Based Boronic Acids

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry and materials science.[1] Their stability, low toxicity, and remarkable versatility in reactions like the Suzuki-Miyaura coupling make them ideal intermediates for constructing complex molecular architectures.[2] Thiophene-containing molecules are of particular interest due to the unique electronic properties conferred by the sulfur-containing heterocycle, which are leveraged in the development of conjugated polymers for organic electronics and novel therapeutic agents.[3][4] (4-Hexylthiophen-2-yl)boronic acid combines the reactivity of the boronic acid moiety with the electronic characteristics and solubility-enhancing properties of a hexyl-substituted thiophene ring, making it a valuable synthon for creating functional organic materials and drug candidates.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its application. The hexyl group at the 4-position of the thiophene ring significantly influences the molecule's solubility in organic solvents, a critical factor for its utility in synthesis.

Molecular Structure:

Physicochemical Data Summary:

| Property | Value | Source |

| IUPAC Name | (4-Hexylthiophen-2-yl)boronic acid | - |

| CAS Number | 748763-44-2 | [5] |

| Chemical Formula | C₁₀H₁₇BO₂S | Calculated |

| Molecular Weight | 212.11 g/mol | Calculated |

| Exact Mass | 212.10183 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in THF, Dioxane, Methanol, Chloroform | Inferred |

| Storage | Store in a cool, dry place under an inert atmosphere. Refrigerator (-20°C recommended).[5] | - |

Synthesis Protocol: A Representative Method

The synthesis of aryl boronic acids is a well-established field in organic chemistry. A common and effective method involves the lithiation of an aryl halide followed by quenching with a borate ester and subsequent acidic hydrolysis. The following protocol is a representative, field-proven method adapted for the synthesis of (4-Hexylthiophen-2-yl)boronic acid from 2-bromo-4-hexylthiophene.

Causality in Experimental Design: This multi-step synthesis is designed for high efficiency and purity. The initial halogen-lithium exchange must be conducted at a very low temperature (-78 °C) to prevent unwanted side reactions of the highly reactive organolithium intermediate. Triisopropyl borate is used as the boron source; its bulky ester groups prevent over-alkylation (the formation of borinate or borate complexes). The final acidic hydrolysis is crucial for converting the boronic ester intermediate into the desired boronic acid.

Experimental Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 5. 162607-15-0|(4-Methylthiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

electronic properties of (4-Hexylthiophen-2-yl)boronic acid derivatives

An In-depth Technical Guide to the Electronic Properties of (4-Hexylthiophen-2-yl)boronic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Thiophene-Boron Nexus in Modern Electronics

In the landscape of materials science, the quest for high-performance organic semiconductors is relentless. These materials form the heart of next-generation electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1][2]. Among the vast library of molecular building blocks, thiophene derivatives have consistently demonstrated exceptional utility due to their robust stability, excellent charge transport characteristics, and the ease with which their electronic properties can be chemically tailored[3][4].

This guide focuses on a particularly potent class of these materials: (4-Hexylthiophen-2-yl)boronic acid and its derivatives. The strategic incorporation of a boronic acid moiety onto the thiophene core provides a versatile handle for constructing complex, π-conjugated systems through powerful cross-coupling reactions like the Suzuki-Miyaura coupling[1]. The hexyl side chain ensures solubility and influences the material's solid-state packing, which is critical for efficient charge transport.

This document serves as a technical resource for researchers and development professionals. It moves beyond a mere recitation of facts to provide a causal analysis of how molecular structure dictates electronic function. We will explore the synthesis, characterization, and application of these compounds, grounding our discussion in established experimental protocols and theoretical frameworks to provide a self-validating and authoritative guide.

Synthesis and Molecular Engineering

The electronic properties of a conjugated material are not intrinsic; they are a direct consequence of its molecular architecture. The synthesis of (4-hexylthiophen-2-yl)boronic acid is the foundational step in accessing a diverse range of functional derivatives.

Core Synthesis: (4-Hexylthiophen-2-yl)boronic acid

The most common and efficient route to thienylboronic acids involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester. This method offers high yields and regioselectivity.

Experimental Protocol: Synthesis of (4-Hexylthiophen-2-yl)boronic acid

This protocol is a representative procedure adapted from standard organometallic methodologies for preparing aryl boronic acids[5][6].

Materials:

-

2-Bromo-4-hexylthiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-4-hexylthiophene (1.0 eq) dissolved in anhydrous THF.

-

Lithiated Intermediate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithiated thiophene intermediate.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Hydrolysis (Workup): The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M HCl. The mixture is stirred for 1 hour.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether (3x). The combined organic extracts are washed with water and then with brine.

-

Drying and Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization or column chromatography to yield pure (4-hexylthiophen-2-yl)boronic acid.

Causality in Synthesis:

-

Low Temperature (-78 °C): This is critical during the lithium-halogen exchange to prevent side reactions, such as the deprotonation of the alkyl chain or decomposition of the highly reactive organolithium intermediate.

-

Anhydrous Conditions: Organolithium reagents and borate esters are extremely sensitive to moisture. The presence of water would immediately quench the reagents, halting the reaction.

-

Acidic Workup: The hydrolysis of the borate ester intermediate to the final boronic acid requires an acidic environment.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of (4-hexylthiophen-2-yl)boronic acid.

Synthesizing Derivatives via Suzuki-Miyaura Coupling

The true power of (4-hexylthiophen-2-yl)boronic acid lies in its role as a versatile building block. Using palladium-catalyzed Suzuki-Miyaura cross-coupling, it can be joined with a wide array of aryl halides to create extended π-conjugated systems, such as donor-acceptor copolymers or oligomers for electronic applications[1][7]. The choice of the coupling partner is the primary method for tuning the final material's electronic properties.

Core Electronic Properties and Their Characterization

The performance of an organic semiconductor is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Level: Analogous to the valence band in inorganic semiconductors, this level relates to the material's ability to donate an electron (its ionization potential). A higher HOMO level facilitates hole injection and transport, making it a better p-type material.

-

LUMO Level: Analogous to the conduction band, this level relates to the material's ability to accept an electron (its electron affinity). A lower LUMO level facilitates electron injection and transport.

-

HOMO-LUMO Gap (E_g): This is the energy difference between the HOMO and LUMO levels. It determines the energy of light the material can absorb and emit and is a key factor in the performance of OPVs and OLEDs[8][9].

The hexyl group on the thiophene ring is an electron-donating group, which tends to raise the HOMO energy level compared to unsubstituted thiophene[10]. This generally leads to a smaller band gap and improved performance in p-type devices.

Experimental Characterization

A combination of electrochemical and spectroscopic techniques, often supplemented by theoretical calculations, is used to determine the electronic landscape of these materials.

Cyclic Voltammetry (CV)

CV is the primary experimental technique for estimating the HOMO and LUMO energy levels. By measuring the oxidation and reduction potentials of the material in solution, one can infer its ability to lose or gain an electron.

Protocol: Determining HOMO/LUMO via Cyclic Voltammetry

-

Sample Preparation: Dissolve a small amount of the (4-hexylthiophen-2-yl)boronic acid derivative in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.

-

Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) internal standard. The Fc/Fc⁺ redox couple has a known energy level (-4.8 eV relative to vacuum) and is used for calibration.

-

Data Acquisition: Record the cyclic voltammogram of the sample solution. Scan the potential to measure the onset of the first oxidation wave (E_ox) and, if accessible, the first reduction wave (E_red).

-

Energy Level Calculation: The HOMO and LUMO levels are estimated using the following empirical equations[11]:

-

HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]

-

-

Electrochemical Band Gap: The difference between the HOMO and LUMO levels provides the electrochemical band gap (E_g^elec).

UV-Visible Spectroscopy

This technique measures the absorption of light by the material as a function of wavelength. The onset of absorption in the long-wavelength region (λ_onset) corresponds to the energy required to promote an electron from the HOMO to the LUMO.

-

Optical Band Gap (E_g^opt) = 1240 / λ_onset (nm)

This provides a complementary measure of the HOMO-LUMO gap.

Diagram: Characterization Workflow

Caption: Combined experimental and theoretical workflow for electronic property analysis.

Quantitative Data Summary

The electronic properties of thiophene derivatives are highly sensitive to their specific structure. The following table provides representative values for related compounds to illustrate general trends. Direct data for (4-hexylthiophen-2-yl)boronic acid itself is less common as it is primarily an intermediate, but its electronic character is imparted to the final polymers and oligomers it helps create.

| Compound Type | Typical HOMO (eV) | Typical LUMO (eV) | Typical Band Gap (eV) | Reference(s) |

| Poly(3-hexylthiophene) (P3HT) | -4.9 to -5.2 | -2.9 to -3.2 | ~2.0 - 2.2 | [8],[12] |

| Thiophene-based Donor-Acceptor Copolymers | -5.1 to -5.5 | -3.3 to -3.8 | 1.6 - 2.0 | [11],[13] |

| Fused Thiophene Oligomers | -5.1 to -5.4 | -2.5 to -3.0 | 2.2 - 2.6 | [14],[15] |

| Thiophene-Boron Dyads | -5.3 to -6.0 | -2.2 to -2.8 | 2.5 - 3.2 | [16],[17] |

Note: The incorporation of (4-hexylthiophen-2-yl)boronic acid into these structures contributes to the electron-rich (donor) character, influencing the final HOMO and LUMO levels. For example, in donor-acceptor systems, it serves as the donor block, and its inherent electronic properties are modulated by the strength of the linked acceptor unit.

Applications in Organic Electronic Devices

The utility of (4-hexylthiophen-2-yl)boronic acid derivatives is demonstrated through their successful integration into various electronic devices.

Organic Field-Effect Transistors (OFETs)

In OFETs, these materials can play two crucial roles:

-

Active Semiconductor Layer: Polymers and oligomers synthesized using the boronic acid building block can serve as the p-type (hole-transporting) channel. The hexyl chains aid in forming ordered, crystalline thin films, which is essential for high charge carrier mobility[14][15].

-

Dielectric Interface Modification: Boronic acids can form self-assembled monolayers (SAMs) on hydroxyl-rich dielectric surfaces like silicon dioxide (SiO₂). This treatment passivates charge traps at the semiconductor-dielectric interface, leading to significantly improved device performance, including higher mobility and lower threshold voltages[18].

Organic Photovoltaics (OPVs)

In OPV devices, particularly the bulk heterojunction (BHJ) architecture, materials derived from (4-hexylthiophen-2-yl)boronic acid typically function as the electron donor . Their tunable HOMO level is critical for achieving a high open-circuit voltage (V_oc), while their broad absorption in the visible spectrum contributes to a high short-circuit current (J_sc)[2][11][13]. The boronic acid is the key synthetic handle to combine the thiophene donor with various acceptor units to optimize these parameters.

Diagram: Device Architecture Example (OFET)

Caption: Schematic of an OFET incorporating a thiophene derivative and a boronic acid SAM.

Conclusion and Future Outlook

(4-Hexylthiophen-2-yl)boronic acid is more than just a chemical compound; it is a strategic platform for molecular engineering. Its derivatives possess a rich and tunable electronic structure, characterized by high-lying HOMO levels and adaptable band gaps, making them prime candidates for p-type semiconductors in a range of organic electronic applications.

The causality is clear: the electron-rich thiophene ring provides the core charge-carrying capability, the hexyl chain ensures processability and influences morphology, and the boronic acid group unlocks near-limitless synthetic possibilities through cross-coupling chemistry. By rationally designing the molecules that are built from this core, researchers can precisely control frontier orbital energies to optimize charge injection, transport, and light absorption.

Future research will likely focus on developing novel derivatives with even more refined properties. This includes creating materials with deeper HOMO levels for enhanced air stability, designing molecules with smaller band gaps to harvest more of the solar spectrum in OPVs, and exploring new coupling partners to achieve unique solid-state packing for ultra-high mobility in OFETs. The foundational role of the thiophene-boronic acid synthon ensures it will remain a central tool in this ongoing innovation.

References

-

Interface modification of DNTT-based organic field effect transistors using boronic acid derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Available at: [Link]

-

The Role of Thiophene Boronic Acids in Advanced Material Science. Available at: [Link]

-

Electronic and Optical Properties of Polythiophene Molecules and Derivatives - MDPI. Available at: [Link]

-

Axial Thiophene−Boron(subphthalocyanine) Dyads and Their Application in Organic Photovoltaics | ACS Applied Materials & Interfaces - ACS Publications. Available at: [Link]

-

Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces - MDPI. Available at: [Link]

-

Analysis of molecular structures and spectroscopic properties of thiophene molecules - Journal of Chemical and Pharmaceutical Sciences (JCHPS). Available at: [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Available at: [Link]

-

Benzodithiophene-based polymer donors for organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA07020H. Available at: [Link]

-

Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Available at: [Link]

-

Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Available at: [Link]

-

Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors | Chemistry of Materials - ACS Publications. Available at: [Link]

-

Organic sensitizers featuring thiophene derivative based donors with improved stability and photovoltaic performance - RSC Publishing. Available at: [Link]

-

Merging thiophene with boron: new building blocks for conjugated materials - Dalton Transactions (RSC Publishing). Available at: [Link]

-

SYNTHESIS and PROPERTIES of THIENOTHIOPHENE-BORON FOR OLED APPLICATION b]thiophene unit as π bridges were synthesized. Electroc - Sciforum. Available at: [Link]

-

Thiophene-Fused Borepins As Directly Functionalizable Boron-Containing π-Electron Systems | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC. Available at: [Link]

-

Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Available at: [Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]

-

Fused thiophene based materials for organic thin-film transistors - Scholars. Available at: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. Available at: [Link]

-

Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives - ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. Available at: [Link]

-

Synthesis of 2,3-Substituted Thienylboronic Acids and Esters - ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. jchps.com [jchps.com]

- 4. Organic sensitizers featuring thiophene derivative based donors with improved stability and photovoltaic performance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzodithiophene-based polymer donors for organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA07020H [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Merging thiophene with boron: new building blocks for conjugated materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

(4-Hexylthiophen-2-yl)boronic acid MSDS and safety data sheet

An In-Depth Technical Guide to the Safe Handling of (4-Hexylthiophen-2-yl)boronic acid

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety, handling, and disposal of (4-hexylthiophen-2-yl)boronic acid. Moving beyond a simple recitation of safety data sheet (SDS) information, this document elucidates the chemical principles behind the hazards and protocols, ensuring a culture of safety and experimental integrity in the laboratory.

Compound Profile and Significance

(4-Hexylthiophen-2-yl)boronic acid is a key organoboron compound utilized primarily in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility lies in the ability to form new carbon-carbon bonds, a foundational transformation in the synthesis of complex organic molecules, including pharmaceuticals, organic electronics, and advanced materials. The hexyl group imparts lipophilicity, while the thiophene and boronic acid moieties provide the specific electronic and reactive properties necessary for these synthetic applications.

Understanding the reactivity of the boronic acid group is paramount to understanding its hazards. The boron atom is electron-deficient, making it a Lewis acid. This inherent reactivity, while synthetically useful, is also the basis for its primary biological interactions and associated hazards.

| Identifier | Data |

| IUPAC Name | (4-Hexylthiophen-2-yl)boronic acid |

| CAS Number | 381313-24-8 |

| Molecular Formula | C₁₀H₁₅BO₂S |

| Molecular Weight | 210.10 g/mol |

| Appearance | Typically an off-white to yellow powder |

GHS Hazard Identification and Mechanistic Insight

(4-Hexylthiophen-2-yl)boronic acid is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are rooted in its irritant properties and moderate acute toxicity if ingested.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[4][5] |

Signal Word: Warning [1][3][6][7]

Hazard Pictogram:

⚠️

Expert Insight: The Causality of Irritation

The irritant nature of boronic acids stems from their Lewis acidic boron center. In biological systems, this can lead to interactions with nucleophilic groups (like hydroxyls and amines) present in proteins and other biomolecules on the skin, in the eyes, and in the respiratory tract. This interaction can disrupt normal cellular function, leading to an inflammatory response perceived as irritation. While essential for their synthetic utility, this reactivity necessitates careful handling to prevent unintended biological consequences.

Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is built on a multi-layered approach, combining engineering controls, appropriate personal protective equipment (PPE), and meticulous handling procedures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered (4-hexylthiophen-2-yl)boronic acid is a certified chemical fume hood.[5][8]

-

Rationale: This compound is a fine powder that can be easily aerosolized during transfer. A fume hood provides negative pressure to contain these airborne particles, preventing them from entering the user's breathing zone and the general laboratory environment. The airflow also protects against the inhalation of any volatile impurities.

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, when weighing or transferring significant quantities, a face shield worn over safety glasses is recommended for full protection against splashes or aerosolized powder.[3][8]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile, should be worn.[9] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.

-

Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[5]

-

-

Respiratory Protection: When engineering controls are not sufficient or during a large-scale cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary. Respiratory protection should be used in accordance with a formal respiratory protection program.

Experimental Protocol: Weighing and Transfer

This protocol ensures that the compound is handled without generating dust or causing contamination.

-

Preparation: Don all required PPE before entering the designated handling area (fume hood).

-

Staging: Place a weigh boat, spatula, and the sealed container of (4-hexylthiophen-2-yl)boronic acid onto the analytical balance within the fume hood.

-

Tare: Tare the balance with the empty weigh boat.

-

Transfer: Open the stock container. Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. Perform this action slowly and close to the surface of the weigh boat to minimize dust generation.

-

Seal: Immediately and securely close the stock container.

-

Cleanup: Gently wipe the spatula and any surrounding surfaces within the fume hood with a solvent-dampened cloth (e.g., isopropanol) to collect any stray powder. Dispose of the cloth in the appropriate solid hazardous waste container.

-

Transport: Carry the weigh boat to the reaction vessel within the fume hood.

Diagram: Safe Handling Workflow

Caption: Workflow for safely handling powdered boronic acids.

Emergency and First-Aid Procedures

Immediate and correct action following an exposure is critical to minimizing harm.

-

Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult or if respiratory irritation persists, seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][4] If skin irritation develops or persists, seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][8] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water. If the person is conscious and alert, give two glasses of water to drink. Call a poison control center or seek immediate medical attention.[8]

Diagram: First-Aid Decision Tree

Caption: Decision-making process for first aid after exposure.

Storage, Stability, and Disposal

Proper storage is crucial for maintaining the chemical integrity of (4-hexylthiophen-2-yl)boronic acid and ensuring safety.

-

Storage Conditions: Store in a tightly sealed container to prevent moisture absorption.[3][4][8] The compound should be kept in a cool, dry, and well-ventilated area away from incompatible materials.[3][8] Some suppliers recommend refrigeration to prolong shelf life.[4][10]

-

Chemical Stability: Boronic acids are susceptible to dehydration upon heating or prolonged storage, which can lead to the formation of cyclic anhydride trimers known as boroxines. While this process is often reversible upon exposure to water, it can affect the stoichiometry of reactions. The material is generally stable under recommended storage conditions.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][10]

-

Disposal: All waste material, including empty containers and contaminated cleaning materials, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[8] Do not allow the product to enter drains or waterways.[8]

References

- MilliporeSigma. (2025, November 6).

- TCI Chemicals. (2025, November 7).

- CymitQuimica. (2024, December 19).

- Key Organics. (2025, April 25).

- MilliporeSigma. (2025, November 6).

- Fisher Scientific. (2025, December 26).

- Fisher Scientific. (2010, June 5).

- International Labour Organization & World Health Organization. (2021). ICSC 0563 - SALICYLIC ACID.

- Sigma-Aldrich. (2025, September 23).

- TCI Chemicals. (2025, November 21).

- TCI Chemicals. (2025, November 11).

- AK Scientific, Inc.

- CymitQuimica. (2024, November 1).

- Thermo Fisher Scientific. (2009, September 22).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. keyorganics.net [keyorganics.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. ICSC 0563 - SALICYLIC ACID [chemicalsafety.ilo.org]

- 10. fishersci.com [fishersci.com]

Step-by-Step Synthesis Pathway of (4-Hexylthiophen-2-yl)boronic Acid: A Comprehensive Technical Guide

Executive Summary

The synthesis of (4-Hexylthiophen-2-yl)boronic acid is a critical enabling step in the development of advanced conjugated polymers (such as P3HT derivatives) and small-molecule organic semiconductors. Unlike standard 3-hexylthiophene functionalization—which naturally defaults to the C2 position due to electronic stabilization—targeting the C5 position (to yield the 4-hexyl-2-yl geometry) requires overriding thermodynamic preferences with strict kinetic and steric control.

This whitepaper provides a field-proven, self-validating methodology for the regioselective synthesis of (4-Hexylthiophen-2-yl)boronic acid, detailing the mechanistic causality behind each experimental parameter to ensure high fidelity and yield.

Mechanistic Rationale: Overcoming Regiochemical Ambiguity

When functionalizing 3-hexylthiophene, the inherent electronic asymmetry presents a significant regiochemical challenge. Standard electrophilic aromatic substitution (e.g., direct bromination with NBS) predominantly occurs at the C2 position. This is driven by the electron-donating (+I) effect of the adjacent hexyl group, which stabilizes the intermediate transition state, leading to 2-substituted-3-hexylthiophenes 1.

To synthesize the target (4-Hexylthiophen-2-yl)boronic acid , functionalization must be strictly directed to the C5 position. This requires shifting from thermodynamic control to kinetic and steric control 2. By utilizing a sterically demanding strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), deprotonation at the hindered C2 position is suppressed. The base selectively abstracts the proton at the more accessible C5 position, yielding 5-lithio-3-hexylthiophene. This intermediate is subsequently trapped with a trialkyl borate to form the desired C2-borylated, C4-alkylated product.

Pathway Visualization

Fig 1: Kinetically controlled retrosynthetic and forward pathway for C5-borylation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and operational parameters required for a standard 10.0 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| 3-Hexylthiophene | 168.30 | 1.00 | 1.68 g (10.0 mmol) | Starting Material |

| Diisopropylamine | 101.19 | 1.10 | 1.11 g (11.0 mmol) | Amine Precursor for LDA |

| n-Butyllithium (2.5M) | 64.06 | 1.05 | 4.2 mL (10.5 mmol) | Strong Base |

| Triisopropyl borate | 188.08 | 1.50 | 2.82 g (15.0 mmol) | Electrophilic Borylating Agent |

| HCl (2M aqueous) | 36.46 | Excess | 20.0 mL | Hydrolysis Agent |

| Tetrahydrofuran (THF) | 72.11 | - | 50.0 mL | Anhydrous Solvent |

Step-by-Step Experimental Protocol

Phase 1: In Situ Generation of Lithium Diisopropylamide (LDA)

-

Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Add 25 mL of anhydrous THF and 1.11 g of diisopropylamine.

-

Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.

-

Metallation: Add 4.2 mL of n-Butyllithium (2.5M in hexanes) dropwise via syringe over 10 minutes.

-

Causality: Rapid addition causes localized exothermic spikes, which can degrade the n-BuLi or induce premature THF ring-opening.

-

-

Maturation: Stir the solution at 0 °C for 30 minutes to ensure complete formation of the bulky LDA base.

Phase 2: Kinetically Controlled Lithiation

-

Cryogenic Shift: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Substrate Addition: Dissolve 1.68 g of 3-hexylthiophene in 10 mL of anhydrous THF and add it dropwise to the LDA solution over 15 minutes.

-

Causality: The cryogenic temperature is critical. At temperatures above -40 °C, the kinetically favored 5-lithio species will begin to equilibrate to the thermodynamically more stable 2-lithio species, destroying the regioselectivity of the reaction.

-

-

Deprotonation: Stir the mixture at -78 °C for 1.5 hours to ensure complete deprotonation at the C5 position.

Phase 3: Electrophilic Trapping and Hydrolysis

-

Borylation: Rapidly add 2.82 g of triisopropyl borate (B(OiPr)₃) in one portion.

-

Causality: Rapid addition ensures a high local concentration of the electrophile, outcompeting any potential proton-transfer side reactions that could quench the lithiated species.

-

-

Equilibration: Stir at -78 °C for 2 hours, then remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight (approx. 12 hours).

-

Hydrolysis: Cool the mixture to 0 °C and cautiously add 20 mL of 2M aqueous HCl. Stir vigorously for 2 hours at room temperature.

-

Causality: The acidic environment hydrolyzes the intermediate diisopropyl boronate ester into the free boronic acid, while also neutralizing any residual basic species.

-

Phase 4: Workup and Purification

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 30 mL).

-

Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Remove the solvent under reduced pressure (rotary evaporation) to yield a crude solid.

-

Purification: Recrystallize the crude product from a mixture of hexanes and minimal ethyl acetate to afford pure (4-Hexylthiophen-2-yl)boronic acid as a white to off-white solid.

Self-Validating Analytical Workup (E-E-A-T)

Trustworthiness in chemical synthesis relies on rigorous self-validation. To confirm that the kinetic C5-functionalization was successful—and that thermodynamic C2-functionalization did not occur—¹H NMR spectroscopy serves as the definitive diagnostic tool.

-

Target Isomer ((4-Hexylthiophen-2-yl)boronic acid): The two remaining thiophene protons are located at C3 and C5. Because they are separated by a carbon and a sulfur atom, they exhibit a small meta-coupling constant ( J ≈ 1.0 – 1.5 Hz ).

-

Undesired Isomer ((3-Hexylthiophen-2-yl)boronic acid): If the reaction failed regiochemically, the protons would be located at C4 and C5. Being adjacent, they would exhibit a significantly larger ortho-coupling constant ( J ≈ 4.5 – 5.5 Hz ).

Validation Rule: Observing two doublets with J < 2.0 Hz in the aromatic region of the ¹H NMR spectrum immediately and definitively validates the regiochemical integrity of the protocol.

References

- Source: The Journal of Physical Chemistry C (ACS Publications)

- Title: A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT)

Sources

Introduction: The Double-Edged Sword of Boronic Acids in Modern Chemistry

An In-depth Technical Guide to the Thermodynamic Stability of (4-Hexylthiophen-2-yl)boronic acid

Boronic acids, and their corresponding esters, represent a cornerstone of modern synthetic chemistry, most notably as indispensable partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends deep into medicinal chemistry and materials science, where the unique electronic properties of the boron atom—specifically its empty p-orbital—allow for reversible covalent interactions and serve as a versatile synthetic handle. (4-Hexylthiophen-2-yl)boronic acid is a representative member of this class, combining the reactivity of a boronic acid with the electronic and structural characteristics of a substituted thiophene ring, a common scaffold in pharmaceuticals.

However, the very features that make boronic acids so reactive also render them susceptible to various degradation pathways. For researchers in drug development, understanding the thermodynamic stability of such a molecule is not an academic exercise; it is a critical determinant of a compound's viability. Issues of shelf-life, formulation compatibility, metabolic fate, and even reaction efficiency are all underpinned by the molecule's inherent stability. This guide provides a comprehensive framework for understanding, evaluating, and managing the stability of (4-Hexylthiophen-2-yl)boronic acid, grounded in mechanistic principles and actionable experimental protocols.

Part 1: Mechanistic Underpinnings of Stability and Degradation

The stability of (4-Hexylthiophen-2-yl)boronic acid is not governed by a single factor, but by a confluence of competing degradation pathways. The primary liabilities stem from the C-B bond and the electron-rich thiophene ring.

Oxidative Deboronation: The Primary Thermodynamic Sink

By far the most common degradation pathway for arylboronic acids is oxidative deboronation.[1][2] The Lewis acidic nature of the boron atom makes it susceptible to attack by nucleophilic oxygen species, including atmospheric oxygen and, more potently, reactive oxygen species (ROS) like hydrogen peroxide.[1][3]

The generally accepted mechanism proceeds via the formation of a boronate peroxide intermediate, followed by rearrangement and hydrolysis to yield the corresponding alcohol (4-hexylthiophen-2-ol) and boric acid.[1] This pathway represents a significant thermodynamic driving force, converting a relatively high-energy organoboron compound into a more stable phenol-like derivative and inorganic boric acid.

Caption: Generalized pathway for oxidative deboronation of an arylboronic acid.

Protodeboronation: The Influence of pH and Electronics

Protodeboronation is the formal replacement of the –B(OH)₂ group with a hydrogen atom, yielding 4-hexylthiophene. This process is highly dependent on the reaction medium, particularly pH.[4][5] Mechanistic studies have revealed multiple pathways, including acid-catalyzed, base-mediated, and even self-catalyzed routes when the pH is near the pKa of the boronic acid.[4] For heteroaryl systems like thiophene, the protonation state of the ring can further influence the rate of degradation.[5] While generally less facile than oxidation for many arylboronic acids, it is a critical pathway to consider in both acidic and basic aqueous formulations.

Caption: Reversible thermal dehydration of boronic acids to form boroxines.

Thiophene Ring Stability

The thiophene ring itself is not inert. While more stable than furan, it is susceptible to oxidation, particularly by strong oxidizing agents or metabolizing enzymes like cytochrome P450s. [6]This can lead to the formation of highly reactive thiophene-S-oxides or epoxides. [7]These electrophilic intermediates can be trapped by biological nucleophiles, a common source of drug-induced toxicity. [6][7]While less of a concern for standard shelf-life stability, it is a critical consideration for in-vivo applications.

Part 2: A Practical Guide to Experimental Stability Assessment

A robust understanding of thermodynamic stability is built upon empirical data. Forced degradation (or stress testing) is the cornerstone of this evaluation, designed to accelerate decomposition and identify likely degradation products and pathways.

Experimental Workflow: Forced Degradation Studies

The causality behind this workflow is to systematically and independently probe the molecule's key vulnerabilities. By isolating stress conditions, we can confidently attribute observed degradation to a specific pathway, which is essential for developing targeted stabilization strategies.

Caption: Experimental workflow for a comprehensive forced degradation study.

Analytical Methodology: The Key to Quantitation

A stability study is only as good as its analytical method. The goal is to develop a "stability-indicating" method, which is a validated quantitative method that can resolve the active compound from all its potential degradation products without interference.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV and Mass Spectrometric (MS) detection is the gold standard. It allows for the separation and quantification of the parent compound while simultaneously providing mass information to identify unknown degradants.

| Parameter | Typical Starting Conditions | Rationale / Justification |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent hydrophobic retention for the hexylthiophene moiety and good peak shape for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for the boronic acid and is compatible with mass spectrometry. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |

| Gradient | 10% B to 95% B over 10 min | A gradient is essential to elute the non-polar parent compound and any potential degradants with a wide range of polarities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |

| UV Detection | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD is superior as it allows for peak purity analysis. |

| MS Detection | Electrospray Ionization (ESI), Positive/Negative | ESI is a soft ionization technique suitable for this class of molecule. Scanning both polarities ensures detection of various degradants. |

Protocol: Thermal Stability Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the solid-state thermal stability.

-

Sample Preparation: Accurately weigh 3-5 mg of (4-Hexylthiophen-2-yl)boronic acid into an aluminum TGA pan.

-

TGA Method:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Rationale: The TGA plot will reveal the onset temperature of decomposition (mass loss). An initial mass loss around 100-150°C may indicate the loss of water to form the boroxine anhydride. [8]3. DSC Method:

-

Equilibrate a separate 3-5 mg sample at 30°C.

-

Ramp the temperature from 30°C to the decomposition onset temperature (determined by TGA) at 10°C/min.

-

Rationale: The DSC thermogram will show the melting point (endotherm) and any other phase transitions. Comparing the melting point to literature or reference standards helps confirm purity and identity.

-

Part 3: Proactive Stabilization Strategies

Identifying instabilities is only half the battle. The ultimate goal is to mitigate them.

Formulation and Handling

-

Control of Atmosphere: Given the high susceptibility to oxidation, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is paramount. [1]* Excipient Selection: In a formulation context, the inclusion of antioxidants (e.g., BHT, Vitamin E) can sacrificially protect the boronic acid from ROS. The use of chelating agents like EDTA can sequester trace metal ions that may catalyze oxidation.

-

pH Control: Maintaining the pH of a solution with a suitable buffer system can minimize acid- or base-catalyzed protodeboronation. [4]The optimal pH would need to be determined experimentally by conducting a pH-rate profile study.

-

Photoprotection: Storage in amber vials or protected from light is a simple but effective measure to prevent photolytic degradation.

Structural Protection: The Role of Boronic Esters

For synthetic applications or as a prodrug strategy, converting the boronic acid to a boronate ester is a highly effective protective measure. Pinacol esters are commonly used due to their relative stability. [9]The choice of the diol used for esterification can dramatically alter hydrolytic stability, with sterically hindered diols generally forming more robust esters. [10]This strategy effectively "caps" the reactive boronic acid, which can be liberated in situ when needed.

Summary of Potential Degradation Products

| Degradation Pathway | Resulting Product | Analytical Signature (vs. Parent) |

| Oxidative Deboronation | 4-Hexylthiophen-2-ol | More polar (earlier eluting in RP-HPLC), mass change of -B(OH)₂ +OH. |

| Protodeboronation | 4-Hexylthiophene | Less polar (later eluting in RP-HPLC), mass change of -B(OH)₂ +H. |

| Thermal Dehydration | Boroxine (trimer) | Significantly less polar and higher mass. May not be observed in aqueous HPLC and requires non-aqueous methods. |

Conclusion

(4-Hexylthiophen-2-yl)boronic acid is a molecule of significant synthetic potential, but its utility is intrinsically linked to its thermodynamic stability. The primary liabilities are oxidative deboronation and, to a lesser extent, pH-dependent protodeboronation and thermal dehydration. A systematic approach using forced degradation studies, coupled with a robust, stability-indicating HPLC-MS method, is essential for a thorough characterization. By understanding these degradation mechanisms, researchers and drug development professionals can implement rational handling, formulation, and synthetic strategies to ensure the integrity and maximize the potential of this valuable chemical entity.

References

-

Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2022). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 119(42), e2210051119. [Link]

-

Pipal, M., et al. (2019). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science, 10(43), 10016-10021. [Link]

-

Ciana, A., et al. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar. [Link]

-

Shen, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283-1297. [Link]

-

Graham, B. J., et al. (2022). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

-

Howard, C. J., et al. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org. [Link]

-

Gök, M. K. (2021). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. Open Metu. [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. [Link]

-

Kumar, B. K., Shekar, K. C., & Sekaran, V. G. (2019). Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. Journal of Drug Delivery and Therapeutics, 9(1-s), 1-8. [Link]

-

Danso, D., et al. (2016). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. [Link]

-

Roy, C. D., & Brown, H. C. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry, 2009(23), 3845-3848. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. open.metu.edu.tr [open.metu.edu.tr]

- 9. semanticscholar.org [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols Utilizing (4-Hexylthiophen-2-yl)boronic Acid

Introduction & Strategic Importance

The incorporation of functionalized thiophene moieties into organic frameworks is a cornerstone of modern materials science and medicinal chemistry. Among these building blocks, (4-hexylthiophen-2-yl)boronic acid is exceptionally valuable. The hexyl aliphatic chain at the C4 position imparts critical lipophilicity, dramatically enhancing the solubility of the resulting macromolecules in common organic solvents. This solubility is a strict prerequisite for the solution-processing of organic photovoltaics (OPVs), thieno[3,2-b]thiophene-based organic dyes, and the formulation of active pharmaceutical ingredients (APIs) 1.

However, the Suzuki-Miyaura cross-coupling of electron-rich heteroaryl boronic acids presents unique mechanistic challenges. Thiophene-2-boronic acids are notoriously susceptible to rapid protodeboronation (hydrolysis of the C–B bond) under standard basic aqueous conditions, a side reaction that disrupts reaction stoichiometry and severely depresses yields 2. This application note details field-proven, self-validating protocols designed to overcome these kinetic hurdles.

Mechanistic Causality & Reaction Dynamics

The Suzuki-Miyaura catalytic cycle relies on three fundamental steps: oxidative addition of the aryl halide to the Pd(0) species, base-mediated transmetalation of the organoboron reagent, and reductive elimination to forge the new C–C bond.

Suzuki-Miyaura catalytic cycle highlighting key mechanistic stages and reagent interactions.

To ensure a successful coupling with (4-hexylthiophen-2-yl)boronic acid, researchers must manipulate the kinetics of the transmetalation step to outcompete protodeboronation. This is achieved through three primary strategies:

-

Highly Active Ligands: Utilizing electron-rich, sterically demanding phosphine ligands (e.g., SPhos, dtbpf) accelerates oxidative addition and transmetalation, allowing coupling with unactivated aryl chlorides 3, 4.

-

Micellar Catalysis: Encapsulating the reaction in aqueous nanomicelles drastically increases local substrate concentrations, driving the reaction to completion in minutes before degradation can occur 5, 6.

-

Slow-Release Systems: Converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate allows for the controlled, base-catalyzed release of the active boronic species, maintaining a low steady-state concentration that prevents homocoupling and hydrolysis 2, 7.

Quantitative Data & Condition Optimization

The following table summarizes validated reaction conditions for coupling (4-hexylthiophen-2-yl)boronic acid, allowing researchers to select the optimal system based on their substrate's reactivity and stability.

| Catalyst System | Solvent System | Base | Temp (°C) | Time | Typical Yield | Mechanistic Advantage / Application |

| Pd(PPh₃)₄ (5 mol%) | THF / H₂O (Biphasic) | K₂CO₃ | 80 | 12 h | 75–85% | Standard biphasic coupling; ideal for stable aryl bromides in dye synthesis 1. |

| Pd(dtbpf)Cl₂ (2 mol%) | Kolliphor EL / H₂O | Et₃N | RT | 15 min | >90% | Micellar nanoreactors; ultra-fast kinetics outcompete protodeboronation 5. |

| Pd₂(dba)₃ / SPhos | n-Butanol / H₂O | K₂CO₃ | 100 | 12 h | 85–95% | Highly active electron-rich ligand; enables coupling with unactivated aryl chlorides 3. |

| Pd(OAc)₂ / SPhos | THF / H₂O (Biphasic) | KOH | 55 | 24 h | High MW | MIDA boronate slow-release; maintains strict 1:1 stoichiometry for polycondensation 2. |

Experimental Methodologies

Step-by-step experimental workflow for standard Suzuki-Miyaura cross-coupling procedures.

Protocol A: Standard Biphasic Coupling (For Small Molecule Precursors)

Causality Focus: The biphasic nature of this system dissolves the organic substrates in THF while the inorganic base (K₂CO₃) resides in the aqueous layer. The reaction occurs at the solvent interface, making vigorous stirring (≥1000 rpm) a self-validating requirement for successful transmetalation 1.

-

Charge a dry Schlenk flask with the aryl bromide (1.0 equiv), (4-hexylthiophen-2-yl)boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Add degassed THF (0.2 M relative to aryl halide) and 2M aqueous K₂CO₃ (3.0 equiv).

-

Degas the biphasic mixture by bubbling Argon for 15 minutes. (Note: Oxygen insertion into the Pd-C bond leads to homocoupling of the boronic acid, forming 4,4'-dihexyl-2,2'-bithiophene).

-

Reflux the mixture at 80 °C under an Argon atmosphere for 12 hours with vigorous stirring.

-

Workup: Cool to room temperature, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify via silica gel column chromatography (typically using a Hexane/Ethyl Acetate gradient).

Protocol B: Micellar Aqueous Coupling (Green & Rapid Kinetics)

Causality Focus: Kolliphor EL (a non-ionic surfactant) forms nanomicelles in water, acting as nanoreactors that concentrate the hydrophobic substrates and the highly active Pd(dtbpf)Cl₂ catalyst. This proximity effect drastically accelerates transmetalation, outcompeting the protodeboronation pathway and allowing the reaction to proceed at room temperature 5, 6.

-

Mix the aryl halide (1.0 equiv), (4-hexylthiophen-2-yl)boronic acid (1.2 equiv), and Pd(dtbpf)Cl₂ (0.02 equiv) in a reaction vial.

-

Add 2% aqueous Kolliphor EL solution and Triethylamine (Et₃N, 2.0 equiv).

-

Stir vigorously (500-1000 rpm) at room temperature for 15–30 minutes.

-

Quench by adding Ethanol until the mixture becomes homogeneous, then remove solvents under reduced pressure and purify the residue.

Protocol C: Slow-Release MIDA Boronate Polycondensation

Causality Focus: For synthesizing high molecular weight copolymers (AA/BB step-growth), exact 1:1 stoichiometry is mathematically required (Carothers' equation). Thiophene boronic acids degrade, ruining this ratio. Using a MIDA boronate ester with a mild base (KOH) slowly hydrolyzes the MIDA group, releasing the active boronic acid at a rate matching the cross-coupling, thus maintaining stoichiometry [[2]](), 7.

-

Charge a flask with the dibromo-monomer (1.00 equiv), (4-hexylthiophen-2-yl) MIDA boronate (1.00 equiv), and Pd(OAc)₂ / SPhos catalyst system.

-

Add a degassed biphasic solvent mixture (THF/Water) and aqueous KOH (acting as the slow-release activator).

-

Heat to 55 °C and stir for 24 hours.

-

Precipitate the resulting polymer by dropping the mixture into cold methanol, followed by Soxhlet extraction to remove oligomers and catalyst residues.

Troubleshooting & Analytical Validation

-

Observation of Homocoupling (4,4'-dihexyl-2,2'-bithiophene): If LC-MS or NMR indicates significant homocoupling, the system is suffering from oxygen contamination. Solution: Strictly degas all solvents via freeze-pump-thaw cycles or prolonged Argon sparging prior to base addition.

-

Incomplete Conversion / Protodeboronation: If the aryl halide remains unreacted but the boronic acid is consumed (evident by the absence of the boronic acid mass in LC-MS and appearance of deboronated 3-hexylthiophene), the transmetalation step is too slow. Solution: Switch to a more active catalyst system (e.g., Pd(dtbpf)Cl₂) or transition to micellar conditions (Protocol B) to accelerate the coupling kinetics.

References

-

Title : Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol Source : ACS Publications (The Journal of Organic Chemistry) URL :3

-